molecular formula C22H18ClFN2O3S B14972240 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B14972240
M. Wt: 444.9 g/mol
InChI Key: BDOQSJSGEFQVDC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 3-chloro-4-fluorobenzenesulfonamide moiety at the 7-position.

Properties

Molecular Formula

C22H18ClFN2O3S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C22H18ClFN2O3S/c23-19-14-18(10-11-20(19)24)30(28,29)25-17-9-8-15-7-4-12-26(21(15)13-17)22(27)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,25H,4,7,12H2

InChI Key

BDOQSJSGEFQVDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the benzoyl group, and the attachment of the sulfonamide moiety. One common synthetic route is as follows:

    Formation of Tetrahydroquinoline Core: The synthesis begins with the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the tetrahydroquinoline core.

    Introduction of Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the benzoyl group at the desired position.

    Attachment of Sulfonamide Moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, mild heating.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: New sulfonamide derivatives with varied functional groups.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmaceuticals: It serves as a lead compound in the design of novel therapeutic agents targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzoyl and tetrahydroquinoline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the tetrahydroquinoline core, sulfonamide linkages, or halogenated aryl groups.

Structural Analog: 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • Key Differences: Core Modification: The analog replaces the benzoyl group with an isobutyryl group at the 1-position of the tetrahydroquinoline, altering steric and electronic properties. Aryl Substituent: A tert-butyl-substituted benzamide replaces the 3-chloro-4-fluorobenzenesulfonamide, eliminating sulfonamide functionality and halogens. Hazard Profile: Unlike the target compound, this analog exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .
Property Target Compound Analog (AG0001YQ)
Functional Groups Benzoyl, sulfonamide, Cl/F-substituted aryl Isobutyryl, benzamide, tert-butyl aryl
Hazards (GHS) Not specified in evidence H302, H315, H335
Therapeutic Potential Hypothesized kinase/protease inhibition Unreported; likely lab intermediate

Analog from Electronic Supplementary Material: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline Derivative

  • Key Differences: Core Structure: The analog contains a 4-oxo-1,4-dihydroquinoline core instead of a tetrahydroquinoline, increasing aromaticity and rigidity. Substituents: A cyclopropyl group at position 1 and a carboxylate ester at position 3 suggest divergent reactivity and bioavailability compared to the benzoyl-sulfonamide system. Halogenation: Both compounds feature chloro and fluoro substituents, but their positions differ (quinoline vs. benzenesulfonamide), influencing electronic interactions .
Property Target Compound Analog (7f)
Core Saturation Fully saturated tetrahydroquinoline Partially unsaturated dihydroquinoline
Bioactive Moieties Sulfonamide, benzoyl Carboxylate ester, cyclopropyl
Halogen Positions 3-Cl, 4-F on benzenesulfonamide 7-Cl, 6-F on quinoline core

Mechanistic and Pharmacological Implications

  • Target Compound : The sulfonamide group may act as a hydrogen-bond acceptor, enhancing binding to enzyme active sites. The chloro and fluoro substituents likely improve metabolic stability and target selectivity.
  • Its hazard profile suggests higher acute toxicity, possibly due to the tert-butyl group .
  • Analog 7f : The unsaturated core and carboxylate ester could enhance π-π stacking or hydrolysis-dependent prodrug activation, but the cyclopropyl group may introduce steric hindrance .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety, which is known for its diverse biological activities. The specific structural formula can be represented as follows:

  • IUPAC Name : N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide
  • Molecular Formula : C₁₈H₁₈ClFNO₂S
  • CAS Number : Not available in the provided data.

Antimicrobial Properties

Research indicates that compounds containing the tetrahydroquinoline structure exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It acts on specific pathways involved in inflammation, particularly through modulation of cytokine production. This activity is crucial for developing treatments for conditions such as rheumatoid arthritis and psoriasis .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • RORγt Inhibition : This compound acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), a key regulator in Th17 cell differentiation. By inhibiting this receptor, the compound can reduce the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound:

  • Study on Psoriasis Treatment : A study highlighted that a related tetrahydroquinoline derivative demonstrated significant efficacy in reducing psoriasis symptoms in mouse models. The compound showed improved bioavailability compared to existing treatments like GSK2981278 .
  • Rheumatoid Arthritis Model : In another study focusing on rheumatoid arthritis models, the compound exhibited promising results in reducing disease severity without notable adverse effects after two weeks of administration .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryModulates cytokine production
RORγt InhibitionReduces Th17 cell differentiation

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